2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone

説明

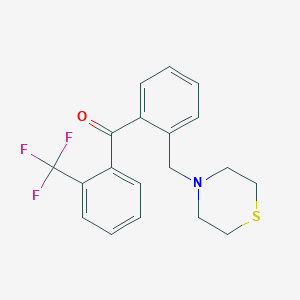

2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a thiomorpholine group and a trifluoromethyl group attached to the benzophenone core. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of 2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its potential as a lead compound in drug development. The presence of the thiomorpholine moiety is notable for its pharmacological properties, which include:

- Antimicrobial Activity : Thiomorpholine derivatives have been linked to various antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research indicates that benzophenone derivatives can exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

- Analgesic Effects : Some studies suggest that compounds with similar structures may possess analgesic properties, providing a basis for further exploration in pain management therapies.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thiomorpholine derivatives found that certain modifications to the benzophenone structure enhanced activity against resistant bacterial strains. This highlights the importance of structural optimization in drug design.

Materials Science Applications

In materials science, 2-thiomorpholinomethyl-2'-trifluoromethylbenzophenone can serve as a photoinitiator in polymerization processes. Its ability to absorb UV light makes it suitable for:

- UV-Curable Coatings : The compound can be utilized in coatings that require rapid curing under UV light, enhancing the durability and resistance of surfaces.

- Adhesives and Sealants : Its photoinitiating properties allow for the development of adhesives that cure quickly upon exposure to UV light, improving efficiency in manufacturing processes.

The environmental impact of benzophenone derivatives has garnered attention due to their use in sunscreens and other consumer products. The trifluoromethyl group contributes to:

- UV Absorption : This property makes it effective in protecting biological tissues from UV radiation, which is crucial for developing safer sunscreen formulations.

- Biodegradability Studies : Research into the environmental persistence of such compounds is essential for assessing their ecological impact. Studies indicate that modifications can enhance biodegradability while maintaining efficacy.

Case Study: Environmental Impact Assessment

A recent study evaluated the degradation rates of various benzophenone derivatives in aquatic environments. Results indicated that structural modifications significantly influenced degradation pathways, suggesting strategies for designing environmentally friendly compounds.

作用機序

The mechanism of action of 2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine group can interact with biological macromolecules, potentially inhibiting or modifying their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

類似化合物との比較

Similar Compounds

2-Thiomorpholinomethylbenzophenone: Lacks the trifluoromethyl group.

2’-Trifluoromethylbenzophenone: Lacks the thiomorpholine group.

Thiomorpholinomethylphenyl derivatives: Variations in the benzophenone core structure

Uniqueness

2-Thiomorpholinomethyl-2’-trifluoromethylbenzophenone is unique due to the presence of both the thiomorpholine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone is a synthetic compound belonging to the benzophenone class, characterized by the presence of a thiomorpholine group and a trifluoromethyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

- Molecular Weight : 353.4 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents such as DMSO and methanol

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The thiomorpholine group enhances its ability to penetrate cell membranes, while the trifluoromethyl group increases lipophilicity. These features facilitate interactions with enzymes and receptors, potentially leading to enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Candida albicans, showcasing its potential use as an antimicrobial agent .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer activity against several cancer cell lines, including human ovarian carcinoma (MDAH 2774) and lung adenocarcinoma (A549). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of specific signaling pathways.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDAH 2774 | 10 |

| A549 | 15 |

| SCOV 3 | 12 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated that this compound significantly reduced bacterial growth in vitro, suggesting its potential application in treating infections caused by resistant strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The study reported that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis. This highlights the compound's potential as a lead candidate for further development in cancer therapeutics .

特性

IUPAC Name |

[2-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAFGLOFQJQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643831 | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-05-3 | |

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。